molecular formula C19H18N2O4 B019289 5,5-Diphenylhydantoin-3-butyric acid CAS No. 56976-66-0

5,5-Diphenylhydantoin-3-butyric acid

Cat. No.: B019289
CAS No.: 56976-66-0
M. Wt: 338.4 g/mol
InChI Key: OVLJICGWRFYBAA-UHFFFAOYSA-N
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Description

5,5-Diphenylhydantoin-3-butyric acid is a derivative of phenytoin, a well-known anticonvulsant drug. This compound is characterized by the presence of two phenyl rings attached to the hydantoin core, along with a butyric acid side chain. It is used in various scientific research applications due to its unique chemical properties and biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diphenylhydantoin-3-butyric acid typically involves the reaction of 5,5-diphenylhydantoin with butyric acid under specific conditions. One common method includes the use of ultrasonic irradiation to enhance the reaction efficiency. The reaction mixture usually contains substituted benzils and urea or thiourea derivatives, catalyzed by potassium hydroxide in a dimethyl sulfoxide and water mixture. This method allows for the synthesis of the compound at room temperature with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The compound is then purified using standard techniques such as recrystallization or chromatography to ensure high purity for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5,5-Diphenylhydantoin-3-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl rings and the hydantoin core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5,5-Diphenylhydantoin-3-butyric acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its anticonvulsant properties and potential therapeutic uses in neurological disorders.

    Industry: Utilized in the development of new materials and chemical products

Comparison with Similar Compounds

Similar Compounds

    Phenytoin: The parent compound, known for its anticonvulsant properties.

    5,5-Diphenylhydantoin: A closely related compound with similar chemical structure and biological activities.

    5-Ethyl-5-phenylhydantoin: Another derivative with anticonvulsant properties.

Uniqueness

5,5-Diphenylhydantoin-3-butyric acid is unique due to the presence of the butyric acid side chain, which may enhance its biological activity and specificity compared to other similar compounds. This structural modification can lead to differences in pharmacokinetics and pharmacodynamics, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-16(23)12-7-13-21-17(24)19(20-18(21)25,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,20,25)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLJICGWRFYBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCC(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543780
Record name 4-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56976-66-0
Record name 4-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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